molecular formula C6H7KO6S2 B1587582 Potassium benzene-1,2-disulfonate CAS No. 5710-54-3

Potassium benzene-1,2-disulfonate

Cat. No.: B1587582
CAS No.: 5710-54-3
M. Wt: 278.3 g/mol
InChI Key: ZZAIXHPNXZZRNM-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in water and has a molecular weight of 314.42 g/mol . This compound is primarily used in various chemical synthesis processes and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium benzene-1,2-disulfonate can be synthesized through the sulfonation of benzene using sulfur trioxide or oleum, followed by neutralization with potassium hydroxide. The reaction typically involves heating benzene with sulfur trioxide to form benzene-1,2-disulfonic acid, which is then neutralized with potassium hydroxide to yield the dipotassium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where benzene is treated with sulfur trioxide under controlled conditions. The resulting benzene-1,2-disulfonic acid is then neutralized with potassium hydroxide in a continuous process to produce the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium benzene-1,2-disulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of sulfonate groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens and nitrating agents, typically under acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as hydrogen in the presence of a catalyst can be employed.

Major Products:

Scientific Research Applications

Potassium benzene-1,2-disulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium benzene-1,2-disulfonate involves its interaction with various molecular targets and pathways. The sulfonate groups on the benzene ring can participate in ionic interactions with other molecules, influencing the compound’s reactivity and binding properties. These interactions can affect various biochemical and chemical processes, making the compound useful in a range of applications .

Comparison with Similar Compounds

  • Sodium benzene-1,3-disulfonate
  • 2,6-Naphthalenedisulfonic acid disodium salt
  • 1,3-Propanedisulfonic acid disodium salt
  • 1,5-Naphthalenedisulfonic acid tetrahydrate
  • 1,3-Benzenedisulfonic acid disodium salt

Comparison: Potassium benzene-1,2-disulfonate is unique due to its specific sulfonation pattern on the benzene ring, which influences its chemical reactivity and solubility properties. Compared to similar compounds, it offers distinct advantages in terms of its reactivity in substitution reactions and its solubility in water, making it a valuable reagent in various chemical and industrial processes .

Properties

IUPAC Name

dipotassium;benzene-1,2-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUERIJJOLNKVMO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4K2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5710-54-3
Record name Dipotassium o-benzenedisulphonate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does potassium benzene-1,2-disulfonate interact with bismuth nitrate pentahydrate and what are the downstream effects?

A1: In the research, this compound (1,2-BDSK2) participates in a solid-state metathesis (SSM) reaction with bismuth nitrate pentahydrate (Bi(NO3)3 ⋅5 H2O) []. This reaction leads to the formation of a 2D polymeric network composed of sulfonate-encapsulated polynuclear bismuth oxido/hydroxido clusters. The specific structure formed is {[Bi6O4(OH)4(1-2BDS)2(NO3)2⋅4 H2O]⋅11 H2O}∞, showcasing how 1,2-BDSK2 acts as a bridging ligand between the bismuth clusters [].

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